3-Bromo-3'-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 3-position and a methoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-methoxybiphenyl typically involves the bromination of 3’-methoxybiphenyl. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-methoxybiphenyl may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: 3-Bromo-3’-methoxybiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Substitution: Formation of 3-amino-3’-methoxybiphenyl or 3-thio-3’-methoxybiphenyl.
Oxidation: Formation of 3-bromo-3’-methoxybenzaldehyde or 3-bromo-3’-methoxybenzoic acid.
Coupling: Formation of various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
3-Bromo-3’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methoxybiphenyl in biological systems involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-4-methoxybiphenyl: Similar structure but with the methoxy group at the 4-position.
3-Bromo-3’-hydroxybiphenyl: Similar structure but with a hydroxy group instead of a methoxy group.
3-Chloro-3’-methoxybiphenyl: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-3’-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-(3-methoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKMPAEWOKIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.